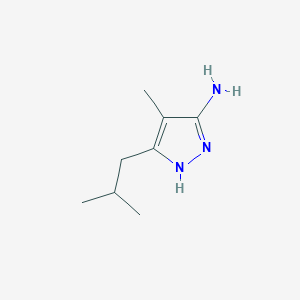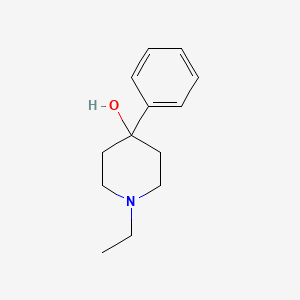
1-Ethyl-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-phenylpiperidin-4-ol is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in numerous drugs and natural alkaloids . This compound features a piperidine ring substituted with an ethyl group and a phenyl group, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Ethyl-4-phenylpiperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-phenylpiperidin-4-ol with ethylating agents under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the ethylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-4-phenylpiperidin-4-ol undergoes several types of chemical reactions, including:
Major products formed from these reactions include various substituted piperidines, which are valuable intermediates in drug synthesis .
Scientific Research Applications
1-Ethyl-4-phenylpiperidin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-Ethyl-4-phenylpiperidin-4-ol can be compared with other piperidine derivatives such as:
4-Phenylpiperidine: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of an ethyl group, affecting its reactivity and pharmacological activity.
4-Cyano-4-phenylpiperidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-ethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-2-14-10-8-13(15,9-11-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
InChI Key |
WKITVSDIUPQIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13273763.png)
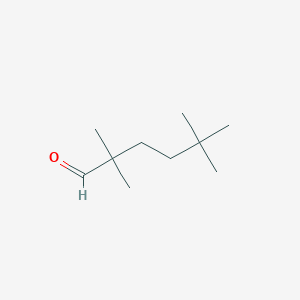
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)
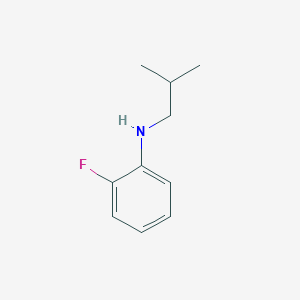
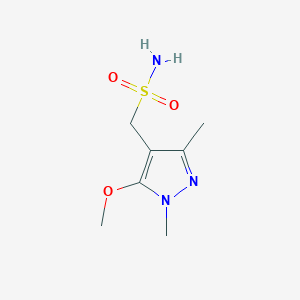
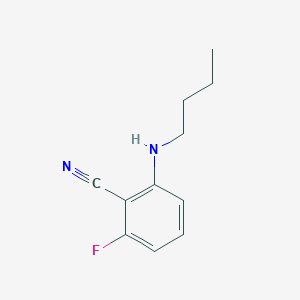
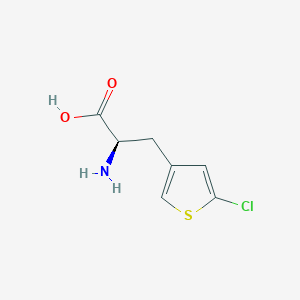
amine](/img/structure/B13273795.png)

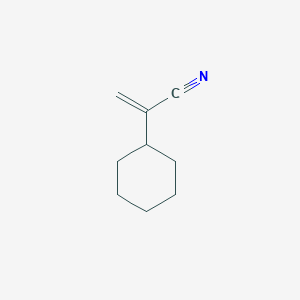
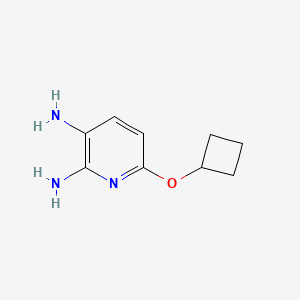
![tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13273818.png)
